Ethyl 4-methylisoxazole-3-carboxylate
Overview
Description
Ethyl 4-methylisoxazole-3-carboxylate is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of alkynes with nitrile oxides in the presence of a catalyst such as copper (I) or ruthenium (II) . These reactions typically occur under mild conditions and yield the desired isoxazole derivatives efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods minimize waste and reduce the need for expensive and toxic metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 4-methylisoxazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of ethyl 4-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-methylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methylisoxazole-4-carboxylate
- Ethyl 5-methylisoxazole-3-carboxylate
- Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate
These compounds share similar structural features but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAHNBDYLZILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562913 | |
Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-69-7 | |
Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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